N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide - 6043-23-8

N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide

Catalog Number: EVT-5018321
CAS Number: 6043-23-8
Molecular Formula: C20H19FN2O
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel, selective positive allosteric modulator (PAM) of α7 nAChRs. [] It exhibits a unique pharmacological profile, potentiating acetylcholine (ACh)-evoked currents in a concentration-dependent manner, leading to non-decaying currents at higher concentrations. [] A-867744 demonstrates activity in both recombinant and native α7 nAChRs, enhancing choline-evoked currents and spontaneous inhibitory postsynaptic current activity. [] Notably, it interacts with the receptor in a distinct manner compared to other known α7 PAMs. []

Relevance: While A-867744 belongs to a different chemical class than N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide, both compounds target and modulate the activity of α7 nAChRs, highlighting their shared pharmacological relevance in potentially addressing cognitive deficits associated with schizophrenia and Alzheimer's disease. []

4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

Compound Description: TQS serves as a prototypical type II PAM of α7 nAChRs. [] It enhances ACh-evoked currents, causing a characteristic biphasic response with a distinct secondary component. [, ]

Relevance: TQS shares the core tetrahydroquinoline structure with N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide and acts as a PAM of α7 nAChRs, emphasizing the importance of this scaffold in modulating α7 nAChR activity. [, ]

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

Compound Description: 4BP-TQS acts as an allosteric agonist of α7 nAChRs. [] It directly activates the receptor without requiring the co-application of an orthosteric agonist like ACh. []

Relevance: 4BP-TQS is structurally very similar to N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide, differing only in the halogen substituent on the phenyl ring (bromine vs. fluorine) and the presence of a sulfonamide group instead of an acetamide group. [] This close structural similarity highlights the impact of subtle chemical modifications on the pharmacological profile of these compounds, shifting from PAM activity to allosteric agonism. []

4-(2-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS)

Compound Description: 2BP-TQS retains PAM activity on α7 nAChRs but lacks the allosteric agonist activity observed in 4BP-TQS. []

Relevance: 2BP-TQS demonstrates the importance of halogen atom positioning on the phenyl ring for determining the pharmacological properties of these compounds. [] Like N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide, it possesses a halogen atom at the ortho position of the phenyl ring, suggesting a potential for PAM activity. []

4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

Compound Description: Similar to 2BP-TQS, 3BP-TQS displays PAM activity on α7 nAChRs but lacks allosteric agonist activity. []

Relevance: 3BP-TQS further emphasizes the significance of halogen atom location on the phenyl ring for the pharmacological properties of these compounds. [] Its structural similarity to N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide, though with bromine at the meta position, suggests a potential for differential PAM activity compared to the ortho-substituted compounds. []

Relevance: 4CP-TQS highlights the impact of halogen type on the pharmacological profile within this series of compounds. [] Its structural similarity to N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide, albeit with a chlorine atom instead of fluorine at the para position, suggests potential differences in their allosteric agonist activities. []

Relevance: 4IP-TQS further emphasizes the subtle but significant impact of halogen substitution on the pharmacological activity of these compounds. [] Its structural analogy to N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide, differing only in the halogen atom at the para position, suggests potential variations in their allosteric agonist profiles. []

4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

Compound Description: 4FP-TQS lacks allosteric agonist activity but acts as a PAM of α7 nAChRs, potentiating responses to ACh. [] Notably, it also antagonizes responses evoked by allosteric agonists like 4BP-TQS. []

Relevance: 4FP-TQS highlights the unique pharmacological profile that can arise from fluorine substitution in this series. [] Its direct structural comparison with N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide, differing only in the fluorine position (para vs. ortho), provides a valuable case study for understanding how subtle structural modifications influence activity at α7 nAChRs. []

Properties

CAS Number

6043-23-8

Product Name

N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide

IUPAC Name

N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide

Molecular Formula

C20H19FN2O

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H19FN2O/c1-12(24)22-13-9-10-19-17(11-13)14-6-4-7-15(14)20(23-19)16-5-2-3-8-18(16)21/h2-6,8-11,14-15,20,23H,7H2,1H3,(H,22,24)

InChI Key

SIJRGKYNGJHRSQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4F

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.